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Compound of Interest

Compound Name: p-METHYLACETOPHENONE

Cat. No.: B140295 Get Quote

For researchers, scientists, and professionals in drug development, accurate identification and

characterization of chemical compounds are paramount. This guide provides a comprehensive

comparison of experimental spectral data for p-methylacetophenone, cross-referencing it with

public spectral databases. We also offer a comparative analysis with its structural isomers, 2-

methylacetophenone and 3-methylacetophenone, to highlight the subtle yet critical differences

in their spectral fingerprints.

Comparative Spectral Data Analysis
To facilitate a clear comparison, the experimental spectral data for p-methylacetophenone
and its isomers are summarized below. This data has been compiled from various public

spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

p-

Methylacetophen

one

7.84 d 2H
Ar-H (ortho to -

COCH₃)

7.23 d 2H
Ar-H (meta to -

COCH₃)

2.54 s 3H -COCH₃

2.38 s 3H Ar-CH₃

2-

Methylacetophen

one

7.66 d 1H Ar-H

7.34 t 1H Ar-H

7.23 t 1H Ar-H

7.21 d 1H Ar-H

2.54 s 3H -COCH₃

2.51 s 3H Ar-CH₃

3-

Methylacetophen

one

7.75 s 1H Ar-H

7.73 d 1H Ar-H

7.35 t 1H Ar-H

7.33 d 1H Ar-H

2.58 s 3H -COCH₃

2.41 s 3H Ar-CH₃

¹³C NMR Spectral Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

p-Methylacetophenone 197.8 C=O

143.8 Ar-C (para to -COCH₃)

134.8 Ar-C (ipso to -COCH₃)

129.2 Ar-CH (meta to -COCH₃)

128.4 Ar-CH (ortho to -COCH₃)

26.5 -COCH₃

21.6 Ar-CH₃

2-Methylacetophenone 201.2 C=O

138.2 Ar-C (ipso to -CH₃)

137.8 Ar-C (ipso to -COCH₃)

131.8 Ar-CH

130.8 Ar-CH

128.4 Ar-CH

125.5 Ar-CH

29.5 -COCH₃

21.4 Ar-CH₃

3-Methylacetophenone 198.3 C=O

138.3 Ar-C (ipso to -CH₃)

137.2 Ar-C (ipso to -COCH₃)

133.8 Ar-CH

128.7 Ar-CH

128.4 Ar-CH

125.6 Ar-CH

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26.6 -COCH₃

21.3 Ar-CH₃

Infrared (IR) Spectroscopy
Key FT-IR Peaks (cm⁻¹)

Compound C=O Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

C=C Stretch
(Aromatic)

p-

Methylacetophen

one

~1682 ~3052 ~2923 ~1607, 1574

2-

Methylacetophen

one

~1685 ~3060 ~2925 ~1605, 1575

3-

Methylacetophen

one

~1686 ~3055 ~2924 ~1608, 1587

Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z) in EI-MS

Compound Molecular Ion (M⁺) Base Peak
Other Major
Fragments

p-

Methylacetophenone
134 119 91, 65, 43

2-

Methylacetophenone
134 119 91, 65, 43

3-

Methylacetophenone
134 119 91, 65, 43
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Note: While the major fragments are the same for the isomers, the relative intensities of the

fragment ions can differ, aiding in their differentiation.

Raman Spectroscopy
Key Raman Shifts (cm⁻¹)

Compound C=O Stretch
Aromatic Ring
Breathing

C-H Bending

p-

Methylacetophenone
~1680 ~1608 ~1183

2-

Methylacetophenone
~1684 ~1606 ~1159

3-

Methylacetophenone
~1685 ~1609 ~1165

Experimental Protocols
The following are generalized protocols for acquiring spectral data for a solid organic

compound like p-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a

suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the solid is fully

dissolved. If any particulate matter remains, filter the solution into the NMR tube using a

pipette with a cotton plug.[1]

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will

lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to

achieve homogeneity.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

low natural abundance of the ¹³C isotope.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b140295?utm_src=pdf-body
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_Methylacetophenone_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the spectrum. The spectrum is then phased, baseline corrected, and referenced to the

residual solvent peak or an internal standard (e.g., TMS).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin
Solid Film Method)

Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few

drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[3]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken

first and subtracted from the sample spectrum.[2]

Data Processing: The resulting interferogram is Fourier transformed to generate the infrared

spectrum.

Mass Spectrometry (MS) (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.[4]

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam, causing the ejection of an electron and the formation of a positively charged

molecular ion (M⁺). This process can also lead to fragmentation of the molecule.[5]

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a

mass spectrum.[5]
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Raman Spectroscopy
Sample Preparation: For a solid sample, a small amount of the powder can be placed on a

microscope slide.[7] If the sample is a larger solid, a flat surface is preferable for imaging.[7]

Instrument Setup: Place the sample in the instrument's sample holder. The laser is focused

onto the sample.

Data Acquisition: The sample is irradiated with a monochromatic laser. The scattered light is

collected and passed through a spectrometer to separate the Raman scattered light from the

Rayleigh scattered light. A spectrum is generated by plotting the intensity of the scattered

light versus the Raman shift (in cm⁻¹).

Data Processing: The resulting spectrum is analyzed to identify the characteristic vibrational

modes of the sample.

Visualizing the Workflow
To better illustrate the process of cross-referencing experimental data with spectral databases,

the following diagrams have been generated.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b140295?utm_src=pdf-body-img
https://www.benchchem.com/product/b140295?utm_src=pdf-custom-synthesis
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_Methylacetophenone_A_Technical_Guide.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://hscprep.com.au/hsc-chemistry/mass-spectrometry-organic-analysis
https://hscprep.com.au/hsc-chemistry/mass-spectrometry-organic-analysis
https://chem.libretexts.org/Courses/Purdue/Purdue%3A_Chem_26200%3A_Organic_Chemistry_II_(Wenthold)/Chapter_11%3A__IR_and_Mass_Spectrometry/11.06%3A_Introduction_to_Mass_Spectrometry
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.youtube.com/watch?v=9Q5NyMFoYZw
https://www.benchchem.com/product/b140295#cross-referencing-experimental-spectral-data-with-p-methylacetophenone-databases
https://www.benchchem.com/product/b140295#cross-referencing-experimental-spectral-data-with-p-methylacetophenone-databases
https://www.benchchem.com/product/b140295#cross-referencing-experimental-spectral-data-with-p-methylacetophenone-databases
https://www.benchchem.com/product/b140295#cross-referencing-experimental-spectral-data-with-p-methylacetophenone-databases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140295?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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